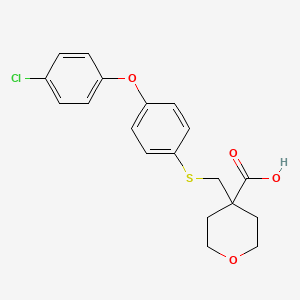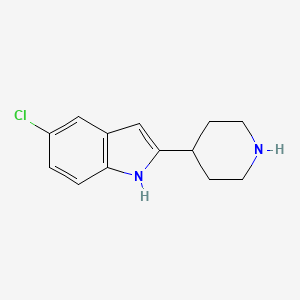
5-chloro-2-(piperidin-4-yl)-1H-indole
概要
説明
The compound 5-chloro-2-(piperidin-4-yl)-1H-indole is a derivative of the 1H-indole structure, which is modified by the presence of a piperidin-4-yl group and a chlorine atom. This structure is of interest due to its pharmacological properties, particularly its activity on the 5-HT6 receptor, a target for potential therapeutic applications .
Synthesis Analysis
The synthesis of related compounds, such as 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, has been reported. These compounds were synthesized and evaluated for their activity on the 5-HT6 receptor. The most potent agonist identified was a close relative of 5-chloro-2-(piperidin-4-yl)-1H-indole, with significant binding affinity and functional activity in assays related to the production of cyclic AMP . Additionally, asymmetric organocatalytic synthesis methods have been developed for related bisindole-piperidine compounds, which could potentially be adapted for the synthesis of 5-chloro-2-(piperidin-4-yl)-1H-indole .
Molecular Structure Analysis
The molecular structure of 5-chloro-2-(piperidin-4-yl)-1H-indole includes an indole core, which is a common structure in many biologically active molecules. The presence of the piperidin-4-yl group is likely to influence the compound's binding to receptors and its overall bioactivity. The chlorine atom at the 5-position of the indole ring could also affect the molecule's electronic properties and its interaction with biological targets .
Chemical Reactions Analysis
While specific chemical reactions of 5-chloro-2-(piperidin-4-yl)-1H-indole are not detailed in the provided papers, the synthesis and functionalization of indole derivatives often involve reactions such as alkylation, acylation, and halogenation. The presence of the piperidine and chlorine substituents would influence the reactivity of the molecule and could provide sites for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-chloro-2-(piperidin-4-yl)-1H-indole are not explicitly described in the provided papers. However, based on the structure, one could infer that the compound is likely to be a solid at room temperature and may have moderate solubility in organic solvents due to the presence of the piperidine group. The chlorine substituent could increase the molecule's lipophilicity, potentially affecting its pharmacokinetic properties .
Relevant Case Studies
The most closely related case study involves the evaluation of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles for their activity on the 5-HT6 receptor, where the compounds demonstrated significant agonist activity. This suggests that 5-chloro-2-(piperidin-4-yl)-1H-indole could also exhibit similar activity, making it a candidate for further pharmacological studies . Another relevant case is the synthesis of 3-(4-piperidinylalkyl)indoles, which showed selective inhibition of neuronal 5-hydroxytryptamine uptake, indicating the potential for 5-chloro-2-(piperidin-4-yl)-1H-indole to have similar selective inhibitory properties .
科学的研究の応用
Allosteric Modulation of CB1 Receptor
5-Chloro-2-(piperidin-4-yl)-1H-indole derivatives, such as 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, demonstrate significant potential as allosteric modulators of the cannabinoid type 1 receptor (CB1). These compounds impact the binding affinity and cooperativity of CB1, with modifications in their structure significantly affecting their pharmacological profile. Such modulators can bind to the CB1 receptor allosterically, causing conformational changes that influence agonist affinity at the orthosteric binding site, yet they can behave as antagonists in receptor function (Price et al., 2005).
Antimalarial Activity
The 3-piperidin-4-yl-1H-indole scaffold, closely related to 5-chloro-2-(piperidin-4-yl)-1H-indole, has been explored for antimalarial properties. A compound identified with this structure showed notable antimalarial activity against drug-resistant and sensitive strains of Plasmodium falciparum. This suggests its potential as a new chemotype for developing affordable antimalarial drugs (Santos et al., 2015).
Serotonin and Dopamine Receptor Interactions
Certain derivatives of 5-chloro-2-(piperidin-4-yl)-1H-indole have shown significant interactions with serotonin 5-HT2 and dopamine D-2 receptors. These interactions are notable in compounds that are structurally similar, offering insights into the development of drugs targeting these receptors for conditions like schizophrenia and depression (Perregaard et al., 1992).
Dual Inhibitor of Cholinesterase and Monoamine Oxidase
Compounds structurally related to 5-chloro-2-(piperidin-4-yl)-1H-indole have been identified as dual inhibitors of cholinesterase and monoamine oxidase. These properties make them potentially useful in treating diseases like Alzheimer's, where a combination of cholinesterase inhibition and monoamine oxidase activity can be beneficial (Bautista-Aguilera et al., 2014).
Pharmacokinetics and Drug Development
The chemical structure of 5-chloro-2-(piperidin-4-yl)-1H-indole and its derivatives plays a crucial role in their pharmacokinetic profiles. Modifications in the structure, such as fluorination, have been shown to influence oral absorption and bioavailability, thus guiding the development of more effective pharmaceutical agents (van Niel et al., 1999).
Potential Antipsychotic Applications
Derivatives of 5-chloro-2-(piperidin-4-yl)-1H-indole have been evaluated for their potential as antipsychotic drugs. For instance, sertindole, a compound with a closely related structure, acts as a potent antagonist of 5-HT2A and dopamine D2 receptors, influencing neurotransmitter release and metabolism, and is used in treating conditions like schizophrenia (Watanabe & Hagino, 1999).
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects . The specifics of these pathways and their downstream effects would depend on the compound’s targets and mode of action.
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be a result of the compound’s interaction with its targets and its impact on biochemical pathways .
特性
IUPAC Name |
5-chloro-2-piperidin-4-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-11-1-2-12-10(7-11)8-13(16-12)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCORCOHPKCEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291988 | |
| Record name | 5-Chloro-2-(4-piperidinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200714-52-9 | |
| Record name | 5-Chloro-2-(4-piperidinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200714-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(4-piperidinyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)

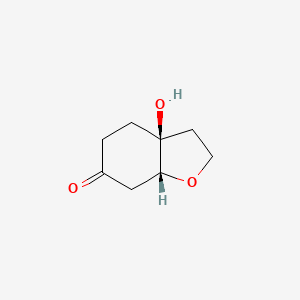
![(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034560.png)
![Diethyl 2-[(2,3-dichloroanilino)methylene]malonate](/img/structure/B3034563.png)
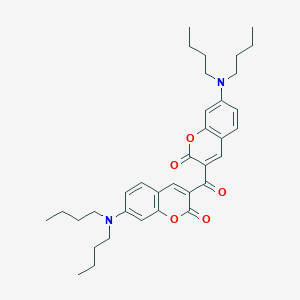
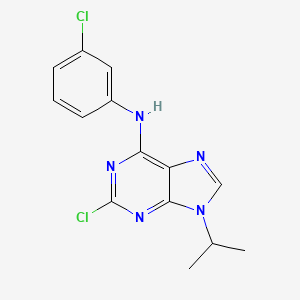
![7-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B3034568.png)
![8-(6-Hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3034570.png)
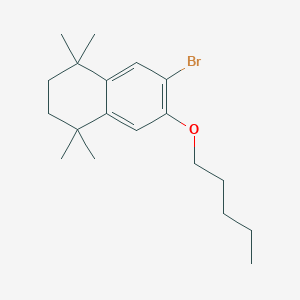
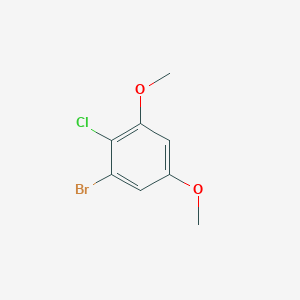
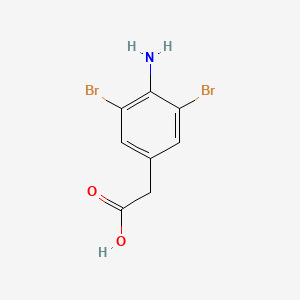
![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3034575.png)
